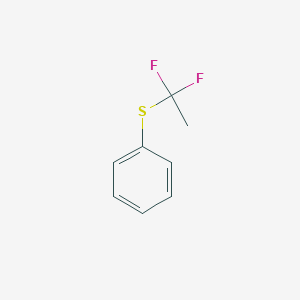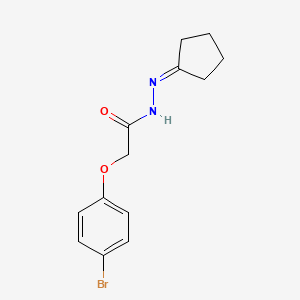
2-(4-bromophenoxy)-N'-cyclopentylideneacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide is a compound that belongs to the class of hydrazides. Hydrazides are known for their significant biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form ethyl 2-(4-bromophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromophenoxy)acetohydrazide. Finally, the cyclopentylidene group is introduced through a condensation reaction with cyclopentanone .
Chemical Reactions Analysis
2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown promise in biological assays for its antibacterial and antifungal activities.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Its antiviral activity is linked to its inhibition of viral glycoproteins, preventing viral entry into host cells .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenoxy)-N’-cyclopentylideneacetohydrazide include:
2-(4-bromophenoxy)acetohydrazide: Lacks the cyclopentylidene group but shares similar biological activities.
2-(4-chlorophenoxy)-N’-cyclopentylideneacetohydrazide: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
2-(4-bromophenoxy)ethanol: A simpler structure that can be used as a starting material for further synthesis.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(cyclopentylideneamino)acetamide |
InChI |
InChI=1S/C13H15BrN2O2/c14-10-5-7-12(8-6-10)18-9-13(17)16-15-11-3-1-2-4-11/h5-8H,1-4,9H2,(H,16,17) |
InChI Key |
RZNHRBGCASMZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454900.png)

![N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide](/img/structure/B12454915.png)
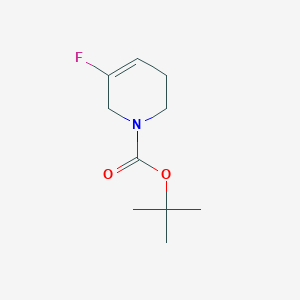
![N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454935.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
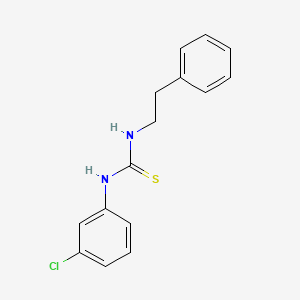
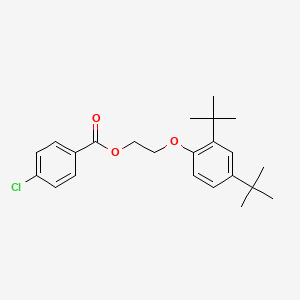
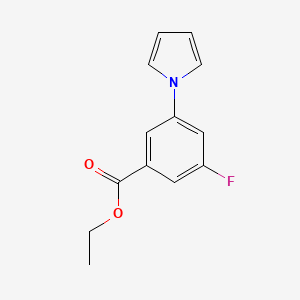
![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)
